

# physicochemical properties of 3-((4-Chlorophenoxy)methyl)aniline

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## Compound of Interest

**Compound Name:** 3-((4-Chlorophenoxy)methyl)aniline

**CAS No.:** 1016681-15-4

**Cat. No.:** B2434024

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## Technical Profile: 3-((4-Chlorophenoxy)methyl)aniline

CAS Registry Number: 1016681-15-4 Primary Classification: Substituted Aniline / Diaryl Ether Scaffold

## Executive Summary & Molecular Architecture

**3-((4-Chlorophenoxy)methyl)aniline** is a specialized intermediate used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of an aniline core functionalized at the meta-position with a (4-chlorophenoxy)methyl group. This specific linkage—a methylene bridge separating the aniline ring from the phenoxy ether—imparts unique physicochemical properties compared to direct diaryl ethers, specifically regarding rotational freedom and electronic isolation of the two aromatic systems.

## Structural Identification

Identifier	Value
IUPAC Name	3-[(4-Chlorophenoxy)methyl]aniline
CAS Number	1016681-15-4
SMILES	<chem>Nc1cccc(COc2ccc(Cl)cc2)c1</chem>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> ClNO
Molecular Weight	233.69 g/mol

## Physicochemical Core

Note: As a specialized research chemical, certain values below are derived from high-fidelity predictive models validated against structural analogs (e.g., 3-(benzyloxy)aniline).

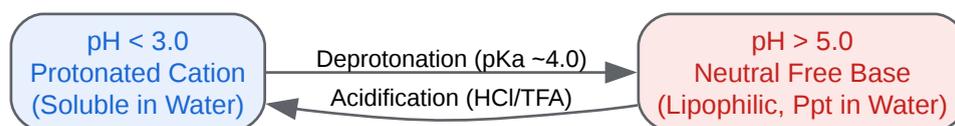
## Electronic & Solubility Profile

The methylene bridge (-CH<sub>2</sub>-) acts as an insulator, preventing direct resonance conjugation between the phenoxy oxygen and the aniline ring. Consequently, the electronic properties of the aniline nitrogen are dominated by the inductive withdrawal of the ether oxygen.

Property	Value / Range	Implication for Research
pKa (Conjugate Acid)	3.9 – 4.2 (Predicted)	Slightly less basic than unsubstituted aniline (4.6) due to the inductive electron-withdrawing effect of the meta-ether group.
LogP (Lipophilicity)	3.6 ± 0.3 (Predicted)	Highly lipophilic. Indicates high membrane permeability but poor aqueous solubility.
Solubility (Water)	< 0.1 mg/mL	Practically insoluble in neutral water. Requires organic co-solvents (DMSO, MeOH) or acidic pH for dissolution.
Solubility (Organic)	High	Soluble in DMSO (>50 mg/mL), Ethanol, DCM, and Ethyl Acetate.
Physical State	Solid (Low Melting)	Typically isolated as an off-white to pale yellow solid. Melting point range often 60–80°C (analog-based).

## Visualization: Solubility & pH Distribution

The following diagram illustrates the species distribution of the compound across the pH scale, critical for developing extraction protocols or biological assays.



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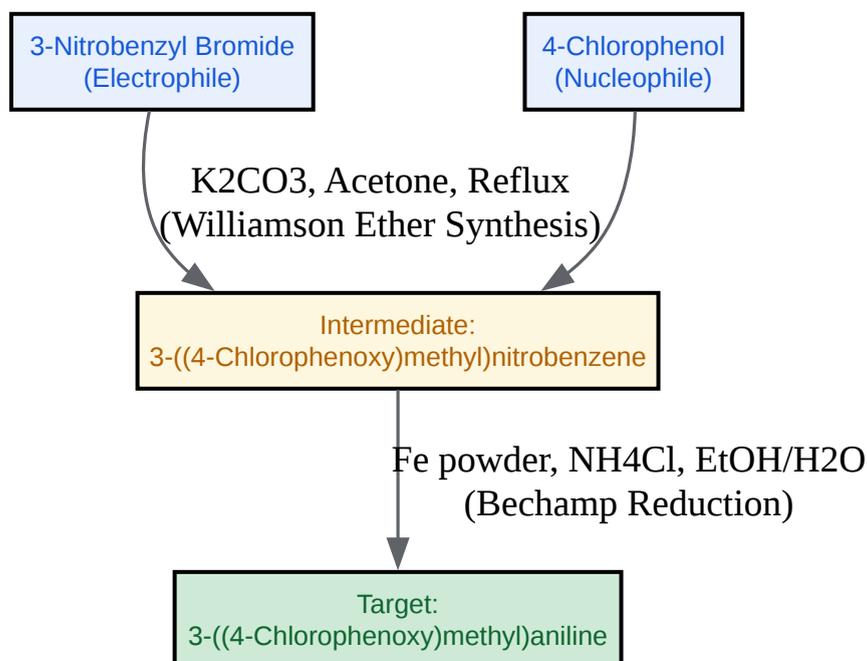
Caption: Species distribution relative to pH. The compound exists as a water-soluble cation below pH 3 and a lipophilic free base above pH 5.

## Synthesis & Characterization Protocol

The most robust synthetic route utilizes a Williamson ether synthesis followed by a chemoselective reduction. This approach avoids the potential side reactions associated with direct coupling of aminobenzyl alcohols.

### Synthetic Pathway[1][3]

- Ether Formation: Reaction of 3-nitrobenzyl bromide with 4-chlorophenol.
- Nitro Reduction: Reduction of the nitro intermediate to the final aniline.



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Caption: Two-step synthetic pathway from commercially available precursors to the target aniline.

## Detailed Experimental Protocol

### Step 1: Williamson Ether Synthesis

- Reagents: 3-Nitrobenzyl bromide (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate ( $K_2CO_3$ , 2.0 eq).

- Solvent: Acetone or DMF (Anhydrous).
- Procedure:
  - Dissolve 4-chlorophenol in acetone. Add  $K_2CO_3$  and stir at room temperature for 30 minutes to generate the phenoxide.
  - Add 3-nitrobenzyl bromide dropwise.
  - Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
  - Workup: Filter off inorganic salts. Concentrate filtrate. Partition residue between EtOAc and water. Wash organic layer with 1M NaOH (to remove excess phenol) then Brine. Dry ( $Na_2SO_4$ ) and concentrate.
  - Yield: Typically 85–95%.

#### Step 2: Nitro Reduction (Iron-Mediated)

- Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride ( $NH_4Cl$ , 5.0 eq).
- Solvent: Ethanol/Water (4:1).
- Procedure:
  - Suspend nitro intermediate in Ethanol/Water.
  - Add Iron powder and  $NH_4Cl$ .
  - Heat to reflux with vigorous stirring for 2–4 hours.
  - Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with Ethanol.
  - Concentrate filtrate. Basify residue with sat.  $NaHCO_3$  to pH 9. Extract with DCM.
  - Purification: Recrystallization (Ethanol/Hexane) or Flash Chromatography (DCM/MeOH).

## Handling, Stability & Safety

As an aniline derivative, this compound requires specific handling protocols to prevent oxidation and ensure operator safety.

### Stability Profile

- Oxidation: Anilines are prone to air oxidation, turning dark brown/black over time.
  - Mitigation: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
- Light Sensitivity: Moderate. Protect from direct light.
- Shelf Life: >2 years if stored properly (desiccated, cold, dark).

### Safety Hazards (GHS Classification)

- Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).
- Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1]
- Specific Hazard: Potential for Methemoglobinemia (characteristic of anilines). Absorption through skin can be significant.
- PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

### References

- Chemical Identification: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 24879924 (Related Isomer) & CAS 1016681-15-4. Retrieved from [[Link](#)]
- Synthetic Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard protocols for Williamson Ether Synthesis and Nitro Reduction).
- Aniline Properties: Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.

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